REACTION_CXSMILES
|
[O:1]([CH2:9][CH2:10][CH:11]1[C:15]2[CH:16]=[CH:17][C:18]([C:20]([NH2:22])=[O:21])=[CH:19][C:14]=2[CH2:13][O:12]1)[Si](C(C)(C)C)(C)C.OCC[C@H]1C2C=CC(C(N)=O)=CC=2CCO1>>[OH:1][CH2:9][CH2:10][CH:11]1[C:15]2[CH:16]=[CH:17][C:18]([C:20]([NH2:22])=[O:21])=[CH:19][C:14]=2[CH2:13][O:12]1
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Name
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1-[2-(tert-butyldimethylsilanoxy)-ethyl]-1,3-dihydro-2-benzofuran-5-carboxamide
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCC1OCC2=C1C=CC(=C2)C(=O)N
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Name
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(1S)-1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carboxamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC[C@@H]1OCCC2=C1C=CC(=C2)C(=O)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OCCC1OCC2=C1C=CC(=C2)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |